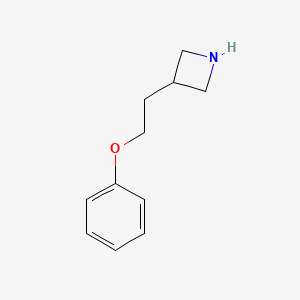

3-(2-Phenoxyethyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-(2-phenoxyethyl)azetidine |

InChI |

InChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-7-6-10-8-12-9-10/h1-5,10,12H,6-9H2 |

InChI Key |

YEJWWXUXXFHBBM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CCOC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 3-(2-Phenoxyethyl)azetidine

Disclaimer: A comprehensive literature search did not yield specific physicochemical or biological data for 3-(2-Phenoxyethyl)azetidine. The following guide provides a general overview of the physicochemical properties, synthesis, and biological activities of the broader class of azetidine derivatives, which may serve as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Azetidine Scaffold

Azetidines are four-membered saturated nitrogen-containing heterocycles. The parent azetidine molecule serves as a fundamental building block, and its properties are influenced by the nature and position of its substituents. The inclusion of an azetidine ring in a molecule can impact its conformation, basicity, and overall physicochemical profile. Below is a summary of the known properties of the unsubstituted azetidine ring.

| Property | Value | Reference |

| Molecular Formula | C₃H₇N | [1] |

| Molecular Weight | 57.09 g/mol | [1] |

| Boiling Point | 61-62 °C | |

| Density | 0.847 g/mL at 25 °C | |

| pKa (of conjugate acid) | 11.29 | [1] |

| Solubility | Miscible with water | [2] |

Synthesis of Azetidine Derivatives: Experimental Protocols

The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring. However, several synthetic strategies have been developed. A common approach involves the intramolecular cyclization of a γ-amino alcohol or a related derivative.

General Protocol for the Synthesis of N-Substituted Azetidines from γ-Amino Alcohols

This method involves the activation of the hydroxyl group of a γ-amino alcohol, followed by intramolecular nucleophilic substitution by the amine to form the azetidine ring.

Step 1: Synthesis of the γ-Amino Alcohol Precursor A suitable starting material, such as an amino acid or a nitrile, is elaborated to a γ-amino alcohol through standard organic synthesis techniques, including reduction and protection/deprotection steps.

Step 2: Activation of the Hydroxyl Group The primary alcohol of the γ-amino alcohol is converted into a good leaving group, typically a mesylate or tosylate.

-

To a solution of the N-protected γ-amino alcohol in a suitable solvent (e.g., dichloromethane) at 0 °C, an excess of a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a base (e.g., triethylamine or pyridine) are added.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated under reduced pressure.

Step 3: Intramolecular Cyclization The activated intermediate is treated with a base to facilitate the intramolecular cyclization.

-

The crude mesylate or tosylate is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

A strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) is added portion-wise at room temperature.

-

The reaction mixture is heated to promote cyclization. The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or distillation to yield the desired N-substituted azetidine.

A general workflow for the synthesis and characterization of azetidine derivatives is depicted below.

Biological Activities of Azetidine Derivatives

The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold in medicinal chemistry. Incorporation of an azetidine moiety can lead to improved potency, selectivity, and pharmacokinetic properties. Azetidine-containing compounds have shown a wide range of biological activities.[1]

-

Enzyme Inhibition: The azetidine ring can act as a rigid scaffold to orient functional groups for optimal interaction with enzyme active sites. For example, azetidine-containing molecules have been developed as inhibitors of proteases, kinases, and other enzymes.

-

Receptor Modulation: Azetidine derivatives have been designed to interact with various G-protein coupled receptors (GPCRs) and ion channels, acting as either agonists or antagonists.

-

Antibacterial and Antiviral Agents: The strained four-membered ring can be a key pharmacophoric element in antimicrobial agents. Some azetidine derivatives have demonstrated activity against bacterial and viral targets.[3]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor containing an azetidine moiety.

This guide provides a foundational understanding of azetidine derivatives for professionals in drug discovery and development. While specific data for this compound remains elusive, the general principles outlined here can inform the design, synthesis, and evaluation of novel azetidine-containing compounds.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-(2-Phenoxyethyl)azetidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides an in-depth analysis and speculation on the mechanism of action of the novel compound, 3-(2-Phenoxyethyl)azetidine. Based on a comprehensive evaluation of its structural characteristics and a comparative analysis with pharmacologically characterized molecules, we postulate that this compound primarily functions as a monoamine reuptake inhibitor. This document outlines the scientific basis for this hypothesis, presents comparative quantitative data of structurally related compounds, details requisite experimental protocols for hypothesis validation, and provides visual representations of the proposed signaling pathways and experimental workflows.

Introduction and Core Hypothesis

This compound is a synthetic molecule featuring a central azetidine ring substituted at the 3-position with a phenoxyethyl group. While direct pharmacological data for this specific compound is not extensively available in public literature, its structural motifs are prevalent in a class of centrally active agents, particularly those modulating monoaminergic neurotransmission.

The core hypothesis of this guide is that This compound acts as an inhibitor of one or more monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and/or the dopamine transporter (DAT) . This speculation is predicated on the following structural observations:

-

Azetidine Ring: The four-membered saturated nitrogen heterocycle provides a conformationally restricted scaffold. Such rigidity can enhance binding affinity and selectivity for specific biological targets. Azetidine derivatives are known to exhibit a wide array of pharmacological activities, including central nervous system effects like antidepressant-like activity and dopamine receptor antagonism.

-

Phenoxyalkylamine Moiety: The presence of a phenoxy group connected via an ethyl linker to a cyclic amine is a classic pharmacophore found in numerous monoamine reuptake inhibitors. This structural element is crucial for interaction with the binding pockets of monoamine transporters.

Comparative Analysis of Structurally Related Compounds

To substantiate the primary hypothesis, a comparative analysis of known monoamine reuptake inhibitors sharing structural similarity with this compound is presented below. These compounds, which include the well-characterized drugs atomoxetine and nisoxetine, possess a phenoxyalkylamine-like scaffold and exhibit varying degrees of affinity for SERT, NET, and DAT.

| Compound | Target(s) | IC50 / Ki (nM) | Citation(s) |

| Atomoxetine | NET, SERT | NET: 5 SERT: 99 (IC50, in vivo, monkey plasma) | [1][2][3] |

| Nisoxetine | NET, SERT | NET: 0.8 (Ki) SERT: 89 (Ki) | [4] |

| Reboxetine | NET | NET: 1.1 (Ki) | [5] |

| Fluoxetine | SERT | SERT: 1.0 (Ki) NET: 120 (Ki) | [6] |

| (S,S)-Reboxetine | NET | High affinity to hNET | [5] |

Table 1: In vitro binding affinities (Ki) or functional inhibition (IC50) of selected monoamine reuptake inhibitors at human monoamine transporters.

Speculated Mechanism of Action: Inhibition of Monoamine Reuptake

We propose that this compound binds to the substrate binding site of monoamine transporters, thereby blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and/or dopamine from the synaptic cleft into the presynaptic neuron. This inhibition would lead to an increased concentration and prolonged residence time of these neurotransmitters in the synapse, resulting in enhanced postsynaptic receptor activation.

Recommended Experimental Protocols for Hypothesis Validation

To empirically test the hypothesis that this compound functions as a monoamine reuptake inhibitor, the following key experiments are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and DAT.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 (Human Embryonic Kidney 293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured to confluence.

-

Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.

-

Protein concentration of the membrane preparations is determined using a standard protein assay (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

A constant concentration of a specific radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

-

For hNET: [³H]Nisoxetine or [³H]Mazindol

-

For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

-

-

Non-specific binding is determined in the presence of a high concentration of a known non-labeled inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

-

Incubations are carried out at a specific temperature (e.g., 25°C or 4°C) for a defined period to reach equilibrium.

-

-

Detection and Data Analysis:

-

The reactions are terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curves.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Uptake Assays

Objective: To measure the functional inhibitory potency (IC50) of this compound on the uptake of monoamine neurotransmitters.

Methodology:

-

Synaptosome Preparation:

-

Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

-

The brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

-

Neurotransmitter Uptake Assay:

-

Synaptosomes are pre-incubated with varying concentrations of this compound.

-

A radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is then added to initiate the uptake reaction.

-

Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a known selective uptake inhibitor.

-

-

Detection and Data Analysis:

-

The uptake is terminated by rapid filtration, and the radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

IC50 values are calculated by analyzing the concentration-response curves.

-

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action involving the inhibition of monoamine transporters. The proposed experimental protocols provide a clear path to validating this hypothesis and characterizing the compound's pharmacological profile in terms of potency and selectivity. The resulting data will be crucial for understanding its potential therapeutic applications, particularly in the context of central nervous system disorders where monoaminergic signaling plays a critical role. Further studies could also explore its effects on other CNS targets and its in vivo efficacy in relevant animal models.

References

- 1. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Modeling of 3-(2-Phenoxyethyl)azetidine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing compounds represent a significant class of heterocyclic molecules with a diverse range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The strained four-membered ring of the azetidine moiety presents unique conformational constraints that can be exploited in drug design to achieve high binding affinity and selectivity for specific biological targets.[2] The molecule 3-(2-Phenoxyethyl)azetidine combines the azetidine core with a phenoxyethyl side chain, suggesting potential interactions with a variety of protein targets.

This technical guide outlines a comprehensive in silico approach to characterize the potential interactions of this compound with biological systems. It covers methodologies from initial target identification and molecular docking to in-depth molecular dynamics simulations and ADME/Tox profiling. The objective is to provide a robust computational framework to guide further experimental validation and drug development efforts.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties for this compound obtained from PubChem is presented in Table 1. These properties are crucial for initial assessment of its drug-like characteristics.[4]

| Property | Value |

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 21.3 Ų |

| Formal Charge | 0 |

Table 1: Computed Physicochemical Properties of this compound

In Silico Modeling Workflow

A typical in silico workflow for characterizing the interactions of a novel small molecule like this compound is depicted below. This multi-step process allows for a comprehensive evaluation from potential target binding to systemic effects.

Caption: In Silico Modeling Workflow for this compound.

Hypothetical Signaling Pathway Interactions

Based on the known activities of other azetidine derivatives, which have shown efficacy as anticancer agents, a plausible signaling pathway that could be modulated by this compound is the Epidermal Growth Factor Receptor (EGFR) pathway. The diagram below illustrates the canonical EGFR signaling cascade and a hypothetical point of inhibition by the compound.

Caption: Hypothetical Inhibition of the EGFR Signaling Pathway.

Methodologies for Key Experiments

Molecular Docking Protocol

-

Protein Preparation: The 3D structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystalized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMM36).

-

Ligand Preparation: The 3D structure of this compound is generated and energy minimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*).

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding pose of the ligand within the active site of the protein. The search space is defined by a grid box encompassing the known binding pocket.

-

Analysis: The resulting poses are ranked based on their predicted binding affinity (scoring function). The pose with the lowest binding energy is selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation Protocol

-

System Setup: The top-ranked protein-ligand complex from molecular docking is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).[5] Ions are added to neutralize the system.

-

Energy Minimization: The system undergoes energy minimization to remove steric clashes.[5]

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under NVT (constant volume) and then NPT (constant pressure) ensembles.

-

Production Run: A production molecular dynamics simulation is run for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.[5]

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (RMSD, RMSF), changes in protein conformation, and the persistence of key intermolecular interactions over time.

ADME/Tox Prediction

Computational tools such as SwissADME and pkCSM are utilized to predict the pharmacokinetic and toxicological properties of this compound. These web-based servers use quantitative structure-activity relationship (QSAR) models to estimate various parameters.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated from the in silico analyses.

Table 2: Predicted Binding Affinities from Molecular Docking (Hypothetical)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| EGFR Kinase Domain | -8.5 | Met793, Leu718, Gly719 |

| c-Src Kinase | -7.9 | Thr338, Leu273, Val281 |

| VEGFR2 Kinase | -7.2 | Cys919, Asp1046, Phe1047 |

Table 3: Predicted ADME Properties (Hypothetical)

| Parameter | Predicted Value | Interpretation |

| GI Absorption | High | Likely well-absorbed from the gut. |

| BBB Permeant | Yes | May cross the blood-brain barrier. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions. |

| Log Kp (skin permeation) | -6.8 cm/s | Low skin permeability. |

Table 4: Predicted Toxicological Endpoints (Hypothetical)

| Endpoint | Prediction | Confidence |

| hERG I Inhibitor | No | 0.85 |

| Ames Mutagenicity | No | 0.79 |

| Hepatotoxicity | Yes | 0.62 |

| Minnow Toxicity | 0.8 mg/L | Moderate environmental toxicity. |

Conclusion

This technical guide provides a comprehensive in silico framework for the initial characterization of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and ADME/Tox predictions, researchers can gain valuable insights into its potential biological targets, binding mechanisms, and pharmacokinetic profile. The methodologies and data presentation formats outlined herein serve as a robust starting point for further computational and experimental investigations into the therapeutic potential of this and other novel azetidine derivatives. It is imperative that the computational predictions are subsequently validated through in vitro and in vivo experimental assays to confirm the biological activity and assess the true therapeutic potential.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. 3-(2-Phenoxy-2-phenylethyl)azetidine | C17H19NO | CID 118706670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

Spectroscopic Analysis of 3-(2-Phenoxyethyl)azetidine: A Technical Overview

For Immediate Release

This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in novel azetidine derivatives. The information presented here is based on established principles of spectroscopy and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-(2-Phenoxyethyl)azetidine. These predictions are based on the analysis of related azetidine compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 2H | Ar-H (meta) |

| 7.00 - 6.90 | t | 1H | Ar-H (para) |

| 6.90 - 6.80 | d | 2H | Ar-H (ortho) |

| 4.10 - 4.00 | t | 2H | O-CH₂ |

| 3.70 - 3.50 | m | 4H | Azetidine ring CH₂ (α to N) |

| 3.00 - 2.80 | m | 1H | Azetidine ring CH (γ to N) |

| 2.10 - 1.90 | q | 2H | CH₂-CH (ethyl bridge) |

| 1.90 - 1.70 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 158.5 | Ar-C (C-O) |

| 129.5 | Ar-C (meta) |

| 121.0 | Ar-C (para) |

| 114.5 | Ar-C (ortho) |

| 67.0 | O-CH₂ |

| 52.0 | Azetidine ring C (α to N) |

| 35.0 | CH₂-CH (ethyl bridge) |

| 33.0 | Azetidine ring C (β to N) |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3350 - 3300 | N-H Stretch (secondary amine) |

| 3100 - 3000 | C-H Stretch (aromatic) |

| 2980 - 2850 | C-H Stretch (aliphatic) |

| 1600, 1500 | C=C Stretch (aromatic) |

| 1240 | C-O Stretch (aryl ether) |

| 1170 | C-N Stretch (aliphatic amine) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 177.11 | [M]⁺ (Molecular Ion) |

| 148.08 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 120.08 | [M - C₆H₅O]⁺ (Loss of phenoxy group) |

| 94.04 | [C₆H₅OH]⁺ (Phenol) |

| 84.08 | [C₅H₁₀N]⁺ (Azetidinyl ethyl fragment) |

| 57.06 | [C₃H₇N]⁺ (Azetidine ring fragment) |

Experimental Protocols

While specific experimental data for the target molecule is unavailable, a general methodology for acquiring such data is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound would be prepared on a salt plate (e.g., NaCl or KBr), or the sample would be analyzed as a KBr pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample would be introduced into the ion source, and the resulting fragmentation pattern would be analyzed. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the Discovery and Plausible Synthesis of 3-(2-Phenoxyethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the discovery and a proposed initial synthesis of 3-(2-Phenoxyethyl)azetidine, a novel azetidine derivative. While a specific documented discovery and synthesis of this exact molecule are not prominent in publicly available literature, its structural motifs—the azetidine ring and the phenoxyethyl side chain—are of significant interest in medicinal chemistry. Azetidine-containing compounds exhibit a wide range of pharmacological activities, including but not limited to anticancer, antibacterial, and anti-inflammatory properties.[1][2] The phenoxyethyl moiety is also a component of various biologically active molecules. This guide provides a plausible, well-referenced synthetic route for this compound, complete with detailed experimental protocols, quantitative data from analogous reactions, and workflow visualizations to aid in its synthesis and further investigation.

Introduction and Potential Significance

Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in drug discovery.[1] Their strained ring system provides a unique conformational rigidity that can be advantageous for binding to biological targets. The incorporation of an azetidine scaffold can lead to improved physicochemical properties and metabolic stability in drug candidates.[2]

The phenoxyethyl group is present in a number of compounds with diverse biological activities. For instance, some phenoxyethyl derivatives have shown potential as antimicrobial agents. The combination of the azetidine core with a phenoxyethyl side chain in this compound presents an intriguing scaffold for the development of new therapeutic agents. This guide details a feasible synthetic pathway to enable the synthesis and exploration of the biological properties of this compound.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route to this compound is proposed, starting from the commercially available N-Boc-3-azetidinemethanol. The synthesis involves the preparation of an intermediate, N-Boc-3-(2-hydroxyethyl)azetidine, followed by an etherification reaction with phenol, and subsequent deprotection.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(2-hydroxyethyl)azetidine (Intermediate)

This step involves a two-part process: the oxidation of the starting alcohol to an aldehyde, followed by a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which is then reduced to the desired alcohol.

Logical Workflow for Step 1

Caption: Detailed workflow for the synthesis of the key intermediate.

Protocol:

-

Oxidation: To a solution of N-Boc-3-azetidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-3-azetidinecarboxaldehyde.

-

Horner-Wadsworth-Emmons Reaction and Reduction: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C. Add a solution of the crude N-Boc-3-azetidinecarboxaldehyde from the previous step in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude α,β-unsaturated ester in ethanol and cool to 0 °C. Add sodium borohydride (2.0 eq) portion-wise. Stir for 2 hours at room temperature. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Table 1: Quantitative Data for Analogous Reactions (Step 1)

| Parameter | Value | Reference |

| Yield (Oxidation) | ~95% | N/A (General Procedure) |

| Yield (HWE & Reduction) | 70-85% | Analogous reactions in literature |

| Solvent | DCM, THF, Ethanol | N/A (Common Solvents) |

| Temperature | 0 °C to RT | N/A (Standard Conditions) |

Step 2: Synthesis of N-Boc-3-(2-phenoxyethyl)azetidine

This step can be achieved via a Williamson ether synthesis.

Protocol (Williamson Ether Synthesis):

-

To a solution of N-Boc-3-(2-hydroxyethyl)azetidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add phenol (1.2 eq) and stir the reaction at 60 °C for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 2: Quantitative Data for Analogous Williamson Ether Synthesis

| Parameter | Value | Reference |

| Yield | 60-80% | [3][4] |

| Base | Sodium Hydride | [3] |

| Solvent | DMF | N/A (Common Solvent) |

| Temperature | 60 °C | N/A (Typical Condition) |

Step 3: Deprotection of N-Boc-3-(2-phenoxyethyl)azetidine

The final step is the removal of the Boc protecting group to yield the target compound.

Protocol:

-

Dissolve N-Boc-3-(2-phenoxyethyl)azetidine (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Table 3: Quantitative Data for N-Boc Deprotection

| Parameter | Value | Reference |

| Yield | >95% | [5][6] |

| Reagent | TFA or HCl in Dioxane | [5] |

| Solvent | Dichloromethane | [5] |

| Temperature | Room Temperature | [6] |

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Significance and Future Directions

While the specific biological activity of this compound is yet to be determined, its structural components suggest several avenues for investigation. The azetidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1][2] The phenoxy moiety is a common feature in many bioactive compounds, including those with antimicrobial and anti-inflammatory activities.[7][8][9][10] Therefore, this compound and its derivatives could be screened for a variety of biological activities, including:

-

Antibacterial and antifungal activity.

-

Anti-inflammatory properties.

-

Activity as modulators of central nervous system targets, given that many azetidine derivatives have shown utility in this area.[11]

Further derivatization of the azetidine nitrogen or the phenyl ring could lead to a library of compounds for structure-activity relationship (SAR) studies, potentially identifying potent and selective drug candidates. This technical guide provides the foundational synthetic methodology to enable such explorations.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Privileged Structure in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. Its unique conformational constraints and physicochemical properties offer advantages in designing potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of azetidine derivatives across several key therapeutic areas, including their roles as inhibitors of GABA uptake, Human Cytomegalovirus (HCMV), and Signal Transducer and Activator of Transcription 3 (STAT3). This document details quantitative SAR data, experimental protocols for key biological assays, and visual representations of relevant pathways and workflows to aid researchers in the design and development of novel azetidine-based therapeutics.

Azetidine Derivatives as GABA Uptake Inhibitors

Azetidine-based compounds have been explored as conformationally constrained analogs of GABA, leading to the discovery of potent inhibitors of GABA transporters (GATs). The SAR studies in this area have primarily focused on substitutions at the 1, 2, and 3-positions of the azetidine ring.

Structure-Activity Relationship of Azetidine-based GAT Inhibitors

The potency and selectivity of azetidine derivatives as GAT inhibitors are significantly influenced by the nature and position of substituents on the azetidine ring. Key findings from SAR studies are summarized below:

-

Substitution at the 2-position: Azetidin-2-ylacetic acid derivatives bearing lipophilic moieties have shown high potency for GAT-1. For instance, the introduction of a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl group results in compounds with IC50 values in the low micromolar range for GAT-1 inhibition.

-

Substitution at the 3-position: Derivatives with a carboxylic acid function at the 3-position, such as 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, have demonstrated inhibitory activity against GAT-3. 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives have shown moderate affinity for both GAT-1 and GAT-3.

-

Bioisosteric Replacement: The replacement of the carboxylic acid group with a tetrazole ring, a common bioisostere, resulted in a loss of potency as GABA-uptake inhibitors.

Quantitative SAR Data for Azetidine-based GAT Inhibitors

The following table summarizes the in vitro inhibitory activity of selected azetidine derivatives against GAT-1 and GAT-3.

| Compound ID | Structure | Target | IC50 (µM) |

| 1 | Azetidin-2-ylacetic acid with a 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |

| 2 | Azetidin-2-ylacetic acid with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |

| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |

| 18b | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 |

| 18e | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 |

Experimental Protocol: [³H]GABA Uptake Assay

This protocol describes a cell-based assay to determine the inhibitory activity of compounds on GABA transporters.

Materials:

-

HEK-293 cells stably expressing the desired GABA transporter (e.g., rGAT-1).

-

[³H]-GABA (specific activity ~30-60 Ci/mmol).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation cocktail.

-

96-well microplates.

-

Microplate scintillation counter.

Procedure:

-

Cell Culture: Culture HEK-293 cells expressing the target GAT in appropriate media and conditions. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, wash the cells with Assay Buffer.

-

Compound Incubation: Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature.

-

Initiation of Uptake: Add [³H]-GABA to a final concentration of approximately 5 µM to initiate the uptake reaction. Incubate for a short period (e.g., 3 minutes) at room temperature.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold Assay Buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific [³H]-GABA uptake (IC50) by non-linear regression analysis of the concentration-response data.

Azetidine-Containing Dipeptides as HCMV Inhibitors

Azetidine-containing dipeptides have been investigated as inhibitors of Human Cytomegalovirus (HCMV) replication. The rigid azetidine ring introduces a conformational constraint, which appears to be crucial for their antiviral activity.

Structure-Activity Relationship of Azetidine-based HCMV Inhibitors

SAR studies on these dipeptide analogues have revealed several key structural requirements for anti-HCMV activity:

-

N-Terminus: A benzyloxycarbonyl (Z) group at the N-terminus is essential for activity.

-

C-Terminus: The C-terminus should be an unsubstituted carboxamide or have a small aliphatic substituent.

-

C-terminal Side-chain: An aliphatic side-chain at the C-terminal amino acid residue is preferred.

-

Conformation: The active compounds are thought to adopt a γ-type reverse turn conformation, a structural feature stabilized by the azetidine ring.

Quantitative SAR Data for Azetidine-based HCMV Inhibitors

The following table presents the anti-HCMV activity and cytotoxicity of representative azetidine-containing dipeptides.

| Compound ID | N-Terminus | C-Terminal Amino Acid | C-Terminus | EC50 (µM) | CC50 (µM) |

| 1 | Z | Azetidine | -NH₂ | 1.8 ± 0.2 | >100 |

| 4a | Z | Azetidine | -NHtBu | 2.0 ± 0.3 | >100 |

| Ganciclovir | - | - | - | 2.1 ± 0.1 | >100 |

EC50: 50% effective concentration required to inhibit HCMV plaque formation. CC50: 50% cytotoxic concentration.

Experimental Protocol: HCMV Plaque Reduction Assay

This assay is used to determine the in vitro antiviral activity of compounds against HCMV.

Materials:

-

Human foreskin fibroblasts (HFFs).

-

HCMV strain (e.g., AD169).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compounds.

-

Carboxymethylcellulose (CMC) or other overlay medium.

-

Crystal violet staining solution.

Procedure:

-

Cell Seeding: Seed HFFs in 24-well plates and grow to confluence.

-

Virus Infection: Infect the confluent cell monolayers with a known titer of HCMV (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds.

-

Overlay: After a suitable incubation period, replace the medium with an overlay medium (e.g., DMEM containing 0.5% CMC) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 7-10 days at 37°C in a CO₂ incubator to allow for plaque formation.

-

Plaque Visualization: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Azetidine Amides as STAT3 Inhibitors

Azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.

Structure-Activity Relationship of Azetidine-based STAT3 Inhibitors

The development of azetidine-based STAT3 inhibitors has been guided by optimizing a previously reported proline-based series. Key SAR insights include:

-

The (R)-azetidine-2-carboxamide core is a privileged scaffold for potent STAT3 inhibition.

-

Modifications to the substituents on the amide nitrogen and the aromatic ring system have been explored to improve potency and cell permeability.

-

Compounds such as 5a , 5o , and 8i demonstrate sub-micromolar IC50 values in a STAT3 DNA-binding assay.

-

Ester prodrugs have been successfully employed to enhance cell permeability and cellular activity.

Quantitative SAR Data for Azetidine-based STAT3 Inhibitors

The following table summarizes the in vitro inhibitory potency of selected azetidine amides against STAT3 DNA-binding activity.

| Compound ID | Description | STAT3 EMSA IC50 (µM) | STAT1 EMSA IC50 (µM) | STAT5 EMSA IC50 (µM) |

| 5a | (R)-azetidine-2-carboxamide analogue | 0.52 | 12.0 | 9.3 |

| 5o | (R)-azetidine-2-carboxamide analogue | 0.38 | >20 | >20 |

| 8i | (R)-azetidine-2-carboxamide analogue | 0.34 | - | - |

| H172 | Azetidine-based inhibitor | 0.38-0.98 | >15.8 | >15.8 |

| H182 | Azetidine-based inhibitor | 0.38-0.98 | - | - |

Experimental Protocol: STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)

This assay measures the ability of a compound to inhibit the binding of activated STAT3 protein to its specific DNA consensus sequence.

Materials:

-

Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

-

Double-stranded oligonucleotide probe containing the STAT3 binding site (e.g., hSIE probe), end-labeled with [³²P]ATP.

-

Poly(dI-dC) as a non-specific DNA competitor.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

-

Test compounds.

-

Native polyacrylamide gel.

Procedure:

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and the test compound at various concentrations in the binding buffer. Incubate on ice for 10-20 minutes.

-

Probe Addition: Add the radiolabeled probe to the reaction mixture and incubate for an additional 20-30 minutes at room temperature.

-

Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the protein-DNA complexes.

-

Data Analysis: Quantify the intensity of the bands corresponding to the STAT3-DNA complex. The IC50 value is the concentration of the compound that reduces the intensity of the shifted band by 50%.

Visualizing Key Concepts in Azetidine SAR Studies

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of SAR studies and a representative signaling pathway.

Screening for Bioactive Azetidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The inherent ring strain of the azetidine moiety contributes to its unique chemical reactivity and potential for potent interactions with biological targets.[2] This technical guide provides an in-depth overview of the biological activity screening of novel azetidine compounds, with a focus on anticancer and antimicrobial applications. It details experimental protocols, presents quantitative data from recent studies, and visualizes key pathways and workflows to aid researchers in this promising area of drug discovery.

Anticancer Activity of Novel Azetidine Compounds

Several novel azetidine derivatives have demonstrated significant potential as anticancer agents, with a notable mechanism of action being the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various novel azetidine compounds against different cancer cell lines.

Table 1: STAT3 Inhibition and Cytotoxicity of Azetidine-Based STAT3 Inhibitors

| Compound | STAT3 EMSA IC₅₀ (µM) | Cell Line | Assay | IC₅₀/EC₅₀ (µM) | Reference |

| H172 (9f) | 0.38 - 0.98 | - | In vitro | - | [3] |

| H182 | 0.38 - 0.98 | - | In vitro | - | [3] |

| 5a | 0.52 | - | EMSA | - | [5] |

| 5o | 0.38 | - | EMSA | - | [5] |

| 6f | 1.08 | - | EMSA | - | [5] |

| 8q | 0.77 | - | EMSA | - | [5] |

| 9k | 1.18 | - | EMSA | - | [5] |

| 7a | >4 | MDA-MB-231 | Cell Viability | 2.7 | [5] |

| 7a | >4 | MDA-MB-468 | Cell Viability | 2.5 | [5] |

| 7g | - | MDA-MB-231 | Colony Formation | Significant inhibition at 0.5 µM, complete inhibition at 1 µM | [4][5] |

| 7e | - | MDA-MB-231 | Colony Formation | Minimal to moderate inhibition at 0.5 µM, near-complete inhibition at 1 µM | [4][5] |

| 7f | - | MDA-MB-231 | Colony Formation | Minimal to moderate inhibition at 0.5 µM, significant inhibition at 1 µM | [4][5] |

| 9k | - | MDA-MB-231 | Colony Formation | Minimal to moderate inhibition at 0.5 µM, significant inhibition at 1 µM | [4][5] |

Table 2: Antiproliferative Activity of TZT-1027 Analogues Containing Azetidine

| Compound | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) | Reference |

| 1a | 2.2 | 2.1 | [6] |

Table 3: Cytotoxicity of 2H-azirine-2-azetidinone Compounds

| Compound | HL-60 IC₅₀ (µM) | HCT-8 IC₅₀ (µM) | MDA-MB-435 IC₅₀ (µM) | SF-295 IC₅₀ (µM) | Reference |

| 1 | 1.1 - 10.5 | 1.1 - 10.5 | 1.1 - 10.5 | 1.1 - 10.5 | [7] |

| 2 | 3.8 - 26.6 | 3.8 - 26.6 | 3.8 - 26.6 | 3.8 - 26.6 | [7] |

Signaling Pathway: STAT3 Inhibition

Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[3] The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by these novel azetidine compounds.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Complete culture medium (specific to cell line)

-

Novel azetidine compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[8]

-

Compound Treatment: Prepare serial dilutions of the azetidine compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).[8]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity of Novel Azetidine Compounds

Azetidine derivatives, particularly azetidin-2-ones (β-lactams), have a long history of use as antibacterial agents.[1] Recent research continues to explore novel azetidine scaffolds for their antimicrobial properties against a range of bacterial and fungal pathogens.[9][10]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of several novel azetidine compounds, as determined by the zone of inhibition.

Table 4: Antimicrobial Activity of Azetidine Derivatives (Zone of Inhibition in mm)

| Compound | Concentration (mg/mL) | Staphylococcus aureus | Escherichia coli | Reference |

| M7 | 0.01 | 22 | 25 | [9] |

| M8 | 0.01 | 20 | 25 | [9] |

| Ampicillin (Standard) | 0.01 | 30 | 27 | [9] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11][12]

Materials:

-

Petri plates

-

Nutrient agar or Mueller-Hinton agar

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Novel azetidine compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ampicillin, Ciprofloxacin)[9][13]

-

Sterile cork borer

Procedure:

-

Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri plates. Allow the agar to solidify. Inoculate the agar surface with the test microorganism.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound and Control Application: Add a defined volume (e.g., 50-100 µL) of the dissolved azetidine compound at a specific concentration into the wells.[11] Add the solvent alone to one well as a negative control and a standard antibiotic solution to another as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours.[8]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[12]

-

Data Analysis: Compare the zone of inhibition of the test compounds with that of the standard antibiotic. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

Novel azetidine compounds represent a promising class of molecules with diverse biological activities. The methodologies and data presented in this guide offer a framework for the systematic screening and evaluation of new azetidine derivatives. Continued exploration of this chemical space, guided by robust screening protocols and a deeper understanding of their mechanisms of action, holds significant potential for the development of new therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 7. Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 9. ajchem-a.com [ajchem-a.com]

- 10. ijplsjournal.com [ijplsjournal.com]

- 11. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 12. heteroletters.org [heteroletters.org]

- 13. researchgate.net [researchgate.net]

The Enigmatic Scaffold: A Deep Dive into 3-(2-Phenoxyethyl)azetidine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its ability to serve as a versatile scaffold in the design of novel therapeutic agents. Its compact structure can impart favorable physicochemical properties, such as improved metabolic stability and cell permeability, to drug candidates. This technical guide focuses on a specific, yet largely unexplored, azetidine derivative: 3-(2-phenoxyethyl)azetidine . While the broader class of azetidines has been investigated for a range of biological activities, from antibacterial to anticancer agents, specific and detailed public domain data on the this compound scaffold remains exceptionally scarce.

This document aims to provide a comprehensive overview of the current, albeit limited, state of knowledge surrounding this scaffold. Due to the nascent stage of research on this specific molecule, this guide will also extrapolate from closely related azetidine derivatives to hypothesize potential synthetic strategies, biological targets, and experimental approaches.

Molecular Profile of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| CAS Number | 1514996-18-9 |

| Canonical SMILES | C1=CC=C(C=C1)OCCC2CNC2 |

| IUPAC Name | This compound |

Synthetic Strategies: A Predictive Outlook

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway to this compound.

Detailed Hypothetical Protocol:

A plausible multi-step synthesis could commence with the reaction of phenol and epichlorohydrin to form 1-chloro-3-phenoxypropan-2-ol. Subsequent chlorination of the secondary alcohol would yield 1,3-dichloro-2-(phenoxymethyl)propane. The crucial azetidine ring formation could then be achieved by reacting this intermediate with a protected amine, such as benzylamine, leading to the formation of an N-protected 3-(phenoxymethyl)azetidine. A final deprotection step, for instance, through hydrogenolysis, would yield the target compound, this compound.

Potential Biological Activity and Signaling Pathways: An Extrapolation

Given the absence of specific biological data for this compound, we can infer potential areas of interest by examining structurally related compounds. Azetidine derivatives have been explored as inhibitors of various enzymes and receptors.

Potential Areas of Investigation:

-

G-Protein Coupled Receptors (GPCRs): The phenoxyethyl moiety is a common feature in ligands for various GPCRs. The rigid azetidine ring could serve to orient this group in a specific conformation within a receptor binding pocket.

-

Ion Channels: The overall structure might interact with voltage-gated or ligand-gated ion channels.

-

Enzyme Inhibition: The azetidine nitrogen could act as a key interaction point, for example, as a hydrogen bond acceptor, in the active site of enzymes.

Hypothetical Signaling Pathway Involvement:

The following diagram illustrates a generic GPCR signaling cascade, a potential area of activity for a molecule like this compound, given its structural motifs.

Caption: A generalized GPCR signaling pathway.

Future Directions and Research Imperatives

The lack of public data on this compound highlights a significant gap in the exploration of azetidine-based medicinal chemistry. The following steps are crucial to unlocking the potential of this scaffold:

-

Development and Publication of a Robust Synthetic Route: A detailed and reproducible synthesis is the first and most critical step.

-

In Vitro Screening: The compound should be screened against a broad panel of biological targets to identify potential activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the phenoxy ring and the azetidine core will be essential to understand the structural requirements for any observed activity.

-

Pharmacokinetic Profiling: Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the scaffold will be necessary to assess its drug-like potential.

While this compound is a formally recognized chemical entity, it remains a frontier molecule in the field of medicinal chemistry. The information presented in this guide, largely based on extrapolation from related structures, is intended to serve as a foundational resource to stimulate and guide future research. The unique combination of the rigid azetidine core and the flexible phenoxyethyl side chain presents an intriguing scaffold that warrants further investigation for the development of novel therapeutic agents. The scientific community is encouraged to explore the synthesis and biological properties of this enigmatic molecule, with the potential for discovering new and valuable chemical matter for drug discovery.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Phenoxyethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(2-Phenoxyethyl)azetidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. The protocol includes two established methods for the key ether formation step: a Williamson ether synthesis approach and a Mitsunobu reaction, allowing for flexibility based on available reagents and laboratory capabilities.

Overall Synthetic Scheme

The synthesis of this compound is proposed via a three-step sequence starting from N-Boc-3-hydroxyazetidine. The first step involves the activation of the hydroxyl group, followed by nucleophilic substitution with phenol to form the ether linkage. The final step is the deprotection of the azetidine nitrogen to yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when anhydrous conditions are required. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-Boc-3-(tosyloxy)azetidine (Intermediate for Williamson Ether Synthesis)

This step activates the hydroxyl group of N-Boc-3-hydroxyazetidine for subsequent nucleophilic substitution.

Reaction Scheme:

(N-Boc-3-hydroxyazetidine) + TsCl → (N-Boc-3-(tosyloxy)azetidine)

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add pyridine (1.5 eq).

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Table 1: Reagents and Expected Yield for Step 1

| Reagent/Product | MW ( g/mol ) | Equivalents | Amount (for 1g scale) | Expected Yield (%) |

| N-Boc-3-hydroxyazetidine | 173.21 | 1.0 | 1.0 g | - |

| p-Toluenesulfonyl chloride | 190.65 | 1.2 | 1.32 g | - |

| Pyridine | 79.10 | 1.5 | 0.69 mL | - |

| N-Boc-3-(tosyloxy)azetidine | 327.39 | - | - | 85-95 |

Step 2, Method A: Williamson Ether Synthesis of N-Boc-3-(2-phenoxyethyl)azetidine

This classic method involves the reaction of an alkoxide with an alkyl halide or sulfonate.[1][2][3]

Reaction Scheme:

(N-Boc-3-(tosyloxy)azetidine) + Phenol + NaH → (N-Boc-3-(2-phenoxyethyl)azetidine)

Procedure:

-

To a solution of phenol (1.5 eq) in anhydrous dimethylformamide (DMF, 10 mL/g of tosylate) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

-

Add a solution of N-Boc-3-(tosyloxy)azetidine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and quench carefully with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Table 2: Reagents and Expected Yield for Step 2, Method A

| Reagent/Product | MW ( g/mol ) | Equivalents | Amount (for 1g scale of tosylate) | Expected Yield (%) |

| N-Boc-3-(tosyloxy)azetidine | 327.39 | 1.0 | 1.0 g | - |

| Phenol | 94.11 | 1.5 | 0.43 g | - |

| Sodium Hydride (60%) | 24.00 | 1.5 | 0.18 g | - |

| N-Boc-3-(2-phenoxyethyl)azetidine | 249.32 | - | - | 60-80 |

Step 2, Method B: Mitsunobu Reaction for the Synthesis of N-Boc-3-(2-phenoxyethyl)azetidine

The Mitsunobu reaction is a mild alternative for forming the ether linkage directly from the alcohol.[4][5][6][7][8]

Reaction Scheme:

(N-Boc-3-hydroxyazetidine) + Phenol + PPh₃ + DEAD/DIAD → (N-Boc-3-(2-phenoxyethyl)azetidine)

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g of alcohol) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product can be purified directly by flash column chromatography (eluent: hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and other byproducts.

Table 3: Reagents and Expected Yield for Step 2, Method B

| Reagent/Product | MW ( g/mol ) | Equivalents | Amount (for 1g scale of alcohol) | Expected Yield (%) |

| N-Boc-3-hydroxyazetidine | 173.21 | 1.0 | 1.0 g | - |

| Phenol | 94.11 | 1.2 | 0.65 g | - |

| Triphenylphosphine | 262.29 | 1.5 | 2.27 g | - |

| DEAD or DIAD | 174.17 or 202.25 | 1.5 | 1.51 mL (DEAD) or 1.71 mL (DIAD) | - |

| N-Boc-3-(2-phenoxyethyl)azetidine | 249.32 | - | - | 70-90 |

Step 3: Deprotection of N-Boc-3-(2-phenoxyethyl)azetidine

The final step involves the removal of the Boc protecting group to yield the free amine.

Reaction Scheme:

(N-Boc-3-(2-phenoxyethyl)azetidine) → this compound

Procedure:

-

Dissolve N-Boc-3-(2-phenoxyethyl)azetidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in 1,4-dioxane (e.g., 4 M).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If using TFA, the residue can be dissolved in a minimal amount of DCM and precipitated with diethyl ether to obtain the TFA salt.

-

If using HCl in dioxane, the hydrochloride salt may precipitate directly from the reaction mixture.

-

To obtain the free base, the salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃ or 1 M NaOH) and extracted with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the final product.

Table 4: Reagents and Expected Yield for Step 3

| Reagent/Product | MW ( g/mol ) | Equivalents | Amount (for 1g scale) | Expected Yield (%) |

| N-Boc-3-(2-phenoxyethyl)azetidine | 249.32 | 1.0 | 1.0 g | - |

| TFA or HCl/Dioxane | - | Excess | - | - |

| This compound | 149.21 | - | - | 90-99 |

Data Presentation

Table 5: Summary of Key Physical and Chemical Data

| Compound | Chemical Formula | MW ( g/mol ) | Appearance |

| N-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | White solid |

| N-Boc-3-(tosyloxy)azetidine | C₁₅H₂₁NO₅S | 327.39 | White solid |

| N-Boc-3-(2-phenoxyethyl)azetidine | C₁₄H₁₉NO₃ | 249.32 | Colorless oil or solid |

| This compound | C₉H₁₁NO | 149.21 | Oil or low melting solid |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing 3-(2-Phenoxyethyl)azetidine Analogs in Polymerase Theta Inhibition Studies

Introduction

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway, a key DNA double-strand break (DSB) repair mechanism.[1][2] Polθ is overexpressed in a variety of cancers, particularly those with deficiencies in homologous recombination (HR), such as BRCA1/2 mutant tumors.[3][4][5] This dependency on Polθ for survival in HR-deficient cancer cells presents a synthetic lethal therapeutic opportunity.[3][6][7] Small molecule inhibitors targeting Polθ are therefore of significant interest in oncology drug development.

This document provides detailed application notes and protocols for studying Polθ inhibition, using the potent and selective allosteric Polθ inhibitor, ART558, as a representative compound from the broader class of azetidine-containing inhibitors. ART558 targets the polymerase domain of Polθ, trapping the enzyme on DNA and thereby inhibiting its function.[3][4] These methodologies can be adapted for the evaluation of other novel Polθ inhibitors, such as 3-(2-Phenoxyethyl)azetidine and its derivatives.

Mechanism of Action

ART558 is an allosteric inhibitor of the Polθ polymerase domain with a reported IC50 of 7.9 nM in biochemical assays.[6][8][9] It does not target the ATPase domain.[10] The primary mechanism of ART558 involves inhibiting the Theta-Mediated End Joining (TMEJ) process without affecting Non-Homologous End Joining (NHEJ).[6][8] This inhibition leads to an accumulation of DNA damage, particularly in HR-deficient cells, triggering synthetic lethality.[6][8] Furthermore, Polθ inhibition by ART558 has been shown to activate the cGAS/STING pathway, suggesting a role in modulating the tumor immune environment.[5][11]

Data Presentation

The following tables summarize the quantitative data for ART558 from various studies, providing a benchmark for evaluating novel Polθ inhibitors.

Table 1: Biochemical Activity of ART558

| Parameter | Value | Reference |

| IC50 (Polθ Polymerase Activity) | 7.9 nM | [6][8][9] |

Table 2: Cellular Activity of ART558

| Cell Line | Genotype | Assay | Endpoint | Concentration/Time | Result | Reference |

| DLD-1 | BRCA2-mutant | Cell Viability | IC50 | 6 days | Effective decrease in viability | [6] |

| MDA-MB-436 | BRCA1-deficient | STING Pathway Activation | - | 1 µM; 48 h | Activation of STING pathway | [6] |

| CAPAN-1 | BRCA2-deficient | STING Pathway Activation | - | 1 µM; 48 h | Activation of STING pathway | [6] |

| Isogenic BRCA1-deficient cells | - | Synthetic Lethality with Olaparib | - | 0-10 µM; 7 days | Combinatorial effect observed | [6][8] |

| BRCA2-/- cells | - | γH2AX Accumulation | - | 5 µM; 0-72 hours | Increased γH2AX levels | [6][8] |

| Glioblastoma (GBM21) | - | Cell Viability | - | - | Significant decrease in viability | [7] |

| HCT116, H460, T24 | - | Clonogenic Survival with IR | Surviving Fraction | 1 µmol/L | Radiosensitization observed | [4] |

Experimental Protocols

Detailed protocols for key experiments in the study of Polθ inhibitors are provided below.

Protocol 1: In Vitro Polymerase Theta Activity Assay

This protocol is adapted from commercially available fluorescence-based assay kits.[12][13]

Objective: To determine the IC50 of a test compound against the polymerase activity of Polθ.

Materials:

-

Recombinant human Polθ enzyme

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)

-

DNA template/primer substrate

-

dNTP mix

-

DNA-binding fluorescent dye (e.g., PicoGreen)

-

Test compound (e.g., ART558) and DMSO (vehicle control)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the DNA template/primer and dNTPs to each well.

-

Initiate the reaction by adding the recombinant Polθ enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the DNA-binding fluorescent dye to all wells.

-

Incubate at room temperature for 5-10 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation ~485 nm, emission ~525 nm).

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable software.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm target engagement in a cellular context.

Objective: To assess the binding of the test compound to Polθ within intact cells.

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with the test compound or vehicle control for a specified time.

-

Harvest and wash the cells.

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.

-

Analyze the supernatant by Western blot using an anti-Polθ antibody to detect the amount of soluble Polθ at each temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Immunofluorescence Staining for γH2AX Foci

This protocol is for quantifying DNA double-strand breaks.[14][15][16][17]

Objective: To visualize and quantify the accumulation of DNA damage (γH2AX foci) in cells treated with a Polθ inhibitor.

Materials:

-

Cells cultured on coverslips in a multi-well plate

-

Test compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX antibody

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat cells with the test compound or vehicle for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash twice with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

Protocol 4: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[18][19][20]

Objective: To assess the effect of a Polθ inhibitor on the viability of cancer cell lines, particularly comparing HR-proficient and HR-deficient cells.

Materials:

-

Cell lines (e.g., isogenic pairs of BRCA-proficient and -deficient cells)

-

Complete cell culture medium

-

Test compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-